4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE
Description
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a chromenone core, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
4-butyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-4-5-6-15-12-21(24)29-22-14(2)19(10-8-18(15)22)28-13-16-11-17(23(25)26)7-9-20(16)27-3/h7-12H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXSBHGMQIMJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the nitration of a methoxy-substituted aromatic compound, followed by a Friedel-Crafts acylation to introduce the butyl group. The final step often involves the coupling of the chromenone core with the nitrophenyl moiety under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can introduce carboxyl or hydroxyl groups .
Scientific Research Applications
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-5-NITROPHENOL: Shares the nitrophenyl moiety but lacks the chromenone core.
4-HYDROXY-4-(2-METHOXY-5-NITROPHENYL)-2-BUTANONE: Similar structure but with different functional groups.
Uniqueness
4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and the chromenone core, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
